N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
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Overview
Description
N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a heterocyclic compound that contains both thiophene and triazole rings Thiophene is a five-membered ring containing sulfur, while triazole is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling of Thiophene and Triazole Rings: The final step involves coupling the thiophene and triazole rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfanyl linkage, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. It also interferes with the signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide: Unique due to its combined thiophene and triazole rings.
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxaldehyde.
Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid.
Uniqueness
This compound is unique due to its dual heterocyclic structure, which imparts a combination of biological activities not commonly found in single-ring compounds.
Properties
Molecular Formula |
C10H12N4OS2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H12N4OS2/c1-7(8-3-2-4-16-8)13-9(15)5-17-10-11-6-12-14-10/h2-4,6-7H,5H2,1H3,(H,13,15)(H,11,12,14) |
InChI Key |
XOEYZTCBGUTDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CSC2=NC=NN2 |
Origin of Product |
United States |
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